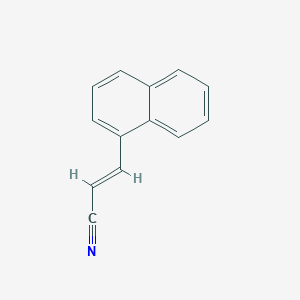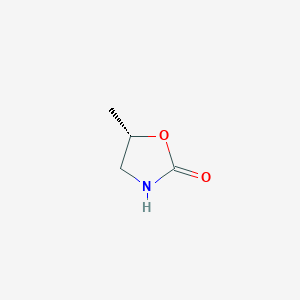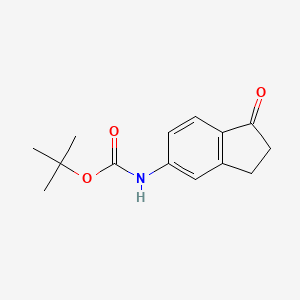
tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate
Descripción general
Descripción
tert-Butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate: is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is used as a building block for the synthesis of more complex molecules . It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials .
Biology: The compound is utilized in biological research to study enzyme interactions and protein modifications . It is often used in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties . It is explored as a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry: The compound finds applications in the industrial sector as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals . It is also used in the production of advanced materials and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- tert-Butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Comparison: tert-Butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is unique due to its specific indene-based structure, which imparts distinct chemical and biological properties . For instance, the presence of the indene moiety can influence the compound’s stability, solubility, and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and development, particularly in chemistry, biology, medicine, and industry . Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Propiedades
IUPAC Name |
tert-butyl N-(1-oxo-2,3-dihydroinden-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-10-5-6-11-9(8-10)4-7-12(11)16/h5-6,8H,4,7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSKWRYIEWXZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116358-96-3 | |
| Record name | tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

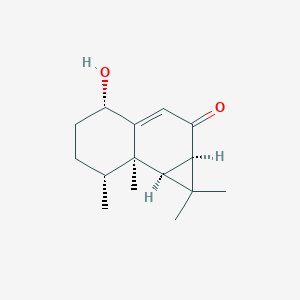
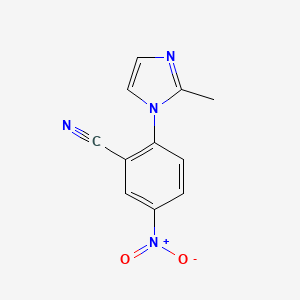
![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
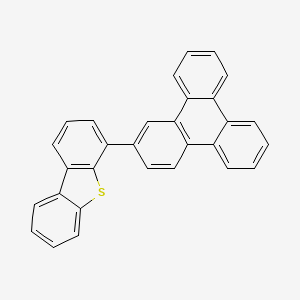
![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)
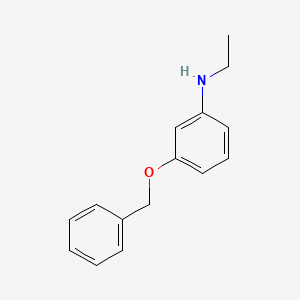
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)

